Product packaging for Dimethyl pyridine-3,5-dicarboxylate(Cat. No.:CAS No. 4591-55-3)

Dimethyl pyridine-3,5-dicarboxylate

Cat. No.: B029373
CAS No.: 4591-55-3
M. Wt: 195.17 g/mol
InChI Key: HDTNLHHNQYBOHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Pyridine-3,5-dicarboxylate (B1229872) Derivatives in Contemporary Chemical Sciences

Pyridine-3,5-dicarboxylate derivatives, including the dimethyl and diethyl esters, represent a significant class of compounds in modern chemical sciences. These molecules are characterized by a central pyridine (B92270) ring substituted at the 3 and 5 positions with carboxylate groups. ontosight.aiontosight.ai This structural motif allows for a variety of chemical transformations, such as hydrolysis, transesterification, and participation in coordination chemistry. ontosight.ai

The versatility of these derivatives has led to their application in diverse areas. They are frequently employed as intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. ontosight.ai For instance, they can act as pyridine-based ligands in the formation of coordination complexes, which have shown potential in catalysis and the construction of supramolecular architectures. ontosight.ai Furthermore, derivatives of pyridine-3,5-dicarboxylic acid have been investigated for a range of biological activities, including antimicrobial, antifungal, and anticancer properties, highlighting their importance in medicinal chemistry. ontosight.ai

A significant body of research focuses on the synthesis of metal-organic frameworks (MOFs) using pyridine-3,5-dicarboxylic acid as a ligand. These studies have revealed that the addition of various template molecules can lead to a remarkable structural diversity in the resulting frameworks, with some exhibiting novel topological architectures. rsc.orgresearchgate.net

Foundational Significance of the Pyridine Scaffold in Heterocyclic Chemistry and Drug Discovery Research

The pyridine ring, an isostere of benzene, is a fundamental heterocyclic scaffold that holds a privileged position in medicinal chemistry and drug discovery. rsc.orgrsc.org Its presence in numerous natural products, including alkaloids like nicotine (B1678760) and essential vitamins such as niacin (nicotinic acid) and pyridoxine, underscores its biological relevance. nih.gov The pyridine nucleus is a key component in over 7,000 existing drug molecules of medicinal importance. rsc.org

The significance of the pyridine scaffold in drug design can be attributed to several factors. The nitrogen atom in the ring can act as a hydrogen bond acceptor and a basic center, which can be crucial for binding to biological targets like enzymes and receptors. rsc.org The incorporation of a pyridine moiety into a drug molecule can enhance its pharmacological activity, improve metabolic stability, increase cellular permeability, and address protein-binding issues, thereby positively influencing both pharmacokinetic and pharmacodynamic properties. rsc.orgnih.gov

Pyridine and its derivatives are integral to a vast array of therapeutic agents with applications as antimicrobial, antiviral, anticancer, antioxidant, antihypertensive, and anti-inflammatory agents. nih.gov The pyridine scaffold's ability to undergo various chemical modifications allows for the fine-tuning of a molecule's properties to achieve desired therapeutic effects. This adaptability has cemented the pyridine ring as a cornerstone of modern drug development. rsc.orgnih.gov

Chemical and Physical Properties

Dimethyl pyridine-3,5-dicarboxylate is a solid at room temperature with a melting point in the range of 80-85°C. chemicalbook.com It is soluble in organic solvents, a typical characteristic of esters. ontosight.ai

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₉H₉NO₄ nih.gov
Molecular Weight195.17 g/mol nih.gov
Melting Point80-85 °C chemicalbook.com
Boiling Point267.6 ± 20.0 °C chemicalbook.com
Density1.232 g/cm³
LogP1.31
Exact Mass195.05315777 Da nih.gov

This table is interactive. Users can sort the data by clicking on the column headers.

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueKey FeaturesSource(s)
¹³C NMR Spectra available from John Wiley & Sons, Inc. nih.gov
Mass Spectrometry (GC-MS) Major peaks observed at m/z 195, 164, and 136. nih.gov

This table is interactive. Users can sort the data by clicking on the column headers.

Synthesis and Reactions

The primary method for synthesizing this compound is through the esterification of pyridine-3,5-dicarboxylic acid with methanol (B129727), a reaction typically catalyzed by an acid. ontosight.ai This compound serves as a useful intermediate in organic synthesis. chemicalbook.comchemicalbook.com

One notable application is in the Hantzsch synthesis of 1,4-dihydropyridines. For example, the reaction of o-methoxybenzaldehyde with two equivalents of methyl 3-aminocrotonate in isopropanol (B130326) can yield 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine. nih.gov The starting material, dimethyl 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, can be prepared by reacting 3-nitrobenzaldehyde, methyl acetoacetate (B1235776), and ammonia (B1221849). google.com

Applications in Academic Research

This compound and its derivatives are valuable in various research applications. The compound itself is recognized as a useful tool in organic synthesis. chemicalbook.com Its derivatives have been explored for their potential biological activities. ontosight.ai For instance, certain ester derivatives of pyridine-3,5-dicarboxylic acid have demonstrated inhibitory effects on specific enzymes, suggesting their potential in the development of new therapeutic agents. ontosight.ai

Furthermore, the structural framework of this compound makes it a candidate for use as a skin conditioner, antimicrobial agent, flavorant, and fragrance, according to predictive models. epa.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO4 B029373 Dimethyl pyridine-3,5-dicarboxylate CAS No. 4591-55-3

Properties

IUPAC Name

dimethyl pyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-13-8(11)6-3-7(5-10-4-6)9(12)14-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTNLHHNQYBOHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60196655
Record name Dimethyl pyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60196655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4591-55-3
Record name 3,5-Pyridinedicarboxylic acid, 3,5-dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4591-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl pyridine-3,5-dicarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004591553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4591-55-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403260
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimethyl pyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60196655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl pyridine-3,5-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.711
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMETHYL PYRIDINE-3,5-DICARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2C5J3Y2XKM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Transformations of Dimethyl Pyridine 3,5 Dicarboxylate

Established Synthetic Pathways to Pyridine-3,5-dicarboxylates

The synthesis of pyridine-3,5-dicarboxylates, including the dimethyl ester, is most prominently achieved through the Hantzsch dihydropyridine (B1217469) synthesis, which serves as a foundational method for constructing the pyridine (B92270) ring system. Subsequent modifications and alternative strategies have been developed to access these compounds and their analogs, including the preparation of bipyridine derivatives and derivatization from existing pyridine precursors.

Hantzsch Dihydropyridine Synthesis as a Precursor Route

The initial step of the Hantzsch synthesis is a four-component reaction that brings together an aldehyde, two equivalents of a β-ketoester (such as methyl acetoacetate (B1235776) for the synthesis of dimethyl pyridine-3,5-dicarboxylate (B1229872) precursors), and a nitrogen donor, typically ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgchemtube3d.com This condensation reaction assembles the 1,4-dihydropyridine (B1200194) (1,4-DHP) core. wikipedia.org

The reaction can be performed as a one-pot synthesis. wikipedia.org For example, the synthesis of dimethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate can be achieved by reacting paraformaldehyde, methyl acetoacetate, and ammonium acetate at 80°C. rsc.org The resulting solid crude product is then isolated by adding ice-cold water and purified by recrystallization. rsc.org While the classical approach often involves long reaction times and can result in low yields, modern modifications have been introduced to improve efficiency. wikipedia.org These include the use of microwave irradiation, ultrasonic irradiation in aqueous micelles with catalysts like p-toluenesulfonic acid (PTSA), and the use of environmentally friendly solvents like ionic liquids. wikipedia.orgorganic-chemistry.org

Table 1: Examples of Hantzsch Dihydropyridine Synthesis Conditions

Aldehydeβ-KetoesterNitrogen SourceCatalyst/ConditionsYieldReference
ParaformaldehydeMethyl acetoacetateAmmonium acetate80°C71% rsc.org
ParaformaldehydeEthyl acetoacetateAmmonium acetate80°C79% rsc.org
Benzaldehyde (B42025)Ethyl acetoacetateAmmonium acetatePTSA, Ultrasonic irradiation96% wikipedia.org

The second stage of the Hantzsch synthesis is the aromatization of the initially formed 1,4-dihydropyridine intermediate to the corresponding pyridine derivative. wikipedia.org The driving force for this oxidation is the formation of the stable aromatic pyridine ring. wikipedia.org A wide array of oxidizing agents and methods have been employed for this transformation.

Common oxidizing agents include nitric acid, manganese dioxide, potassium permanganate (B83412), and ferric chloride. wikipedia.org More contemporary and milder methods have been developed to improve yields and avoid harsh reaction conditions. These include the use of iodine in refluxing methanol (B129727), chromium dioxide, sodium chlorite, and phenyliodine(III) bis(trifluoroacetate) (PIFA) under solvent-free conditions. wikipedia.org Photochemical methods using UV or visible light also offer a metal-free alternative. wikipedia.org Furthermore, systems like sodium dithionite/tert-butyl hydroperoxide (Na₂S₂O₄/TBHP) and an ionic complex of N₂O₄ with 18-crown-6 (B118740) have been shown to be effective for this oxidation, often proceeding under mild conditions with good to excellent yields. rsc.orgresearchgate.net

Table 2: Selected Reagents for the Oxidation of 1,4-Dihydropyridines

Oxidizing Agent/SystemConditionsYield RangeReference
DMSO-Moderate to good (25-64%) researchgate.netwum.edu.pk
Nitric Acid-Moderate to good (25-64%) researchgate.net
Calcium Hypochlorite-Moderate to good (25-64%) researchgate.net
Phenyliodine(III) bis(trifluoroacetate) (PIFA)Room temperature, solvent-freeGood
Elemental SulfurMicrowave irradiationGood
Na₂S₂O₄/TBHPMild conditionsGood to excellent rsc.org
[NO⁺·Crown·H(NO₃)₂⁻]Room temperatureExcellent researchgate.net
Urea Hydrogen Peroxide/IodineRoom temperature- rsc.org

The mechanism of the Hantzsch synthesis is understood to proceed through several key intermediates. organic-chemistry.org One proposed pathway involves a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl compound. youtube.com Concurrently, the second equivalent of the β-ketoester reacts with ammonia to form an enamine. organic-chemistry.orgyoutube.com The subsequent Michael addition of the enamine to the α,β-unsaturated carbonyl compound, followed by cyclization and dehydration, leads to the 1,4-dihydropyridine ring. youtube.com NMR studies have provided evidence for the intermediacy of the enamine and the α,β-unsaturated species (a chalcone (B49325) in some cases). wikipedia.org

Preparation of Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate Analogs

The synthesis of bipyridine analogs, such as dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate, involves building upon the bipyridine core structure. A common strategy is the oxidation of the corresponding dimethyl-2,2'-bipyridine. For instance, 4,4'-dimethyl-2,2'-bipyridine (B75555) can be oxidized using a strong oxidizing agent like sodium dichromate in concentrated sulfuric acid to yield 2,2'-bipyridine-4,4'-dicarboxylic acid. rsc.org This diacid can then be esterified to the dimethyl ester.

Another method for creating the bipyridine dicarboxylate is through the esterification of 2,2'-bipyridine-3,3'-dicarboxylic acid. This can be accomplished using methanol in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). chemicalbook.com The reaction is typically carried out at a low temperature, and the product is purified by chromatography. chemicalbook.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, also offer a pathway to install ester groups onto a pre-formed bipyridine scaffold.

Derivatization from Related Pyridine Carboxylic Acid Precursors

Dimethyl pyridine-3,5-dicarboxylate can be synthesized from its corresponding dicarboxylic acid via esterification. Historically, this has been achieved by reacting the pyridine carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid. google.com More modern and efficient methods for esterification include the use of a mixed anhydride (B1165640) method. researchgate.netnih.gov This involves treating the pyridine carboxylic acid with an anhydride, such as 2-methyl-6-nitrobenzoic anhydride, in the presence of a base like 4-dimethylaminopyridine, to form a reactive intermediate that is then esterified with methanol. researchgate.netnih.gov This method has been shown to be effective for a variety of pyridine carboxylic acids and generally provides better yields than older acid-catalyzed methods. nih.gov

Advanced and Green Synthesis Protocols for Pyridine-3,5-dicarboxylates

The synthesis of pyridine-3,5-dicarboxylates has been significantly enhanced by the adoption of advanced methodologies that offer improvements in yield, reaction time, and environmental impact over classical approaches. These modern protocols are central to making these valuable chemical scaffolds more accessible and their production more sustainable.

Microwave-Assisted Synthesis

Microwave-assisted synthesis (MWAS) has emerged as a powerful technique for accelerating organic reactions. In the context of pyridine dicarboxylate synthesis, microwave irradiation dramatically reduces reaction times and can lead to higher product yields compared to conventional heating methods. davidpublisher.comnih.gov For instance, the Hantzsch condensation, a key reaction for producing 1,4-dihydropyridine precursors, is significantly more efficient under microwave conditions. One study demonstrated the synthesis of a library of fluorescent 1,4-dihydropyridine nucleoside analogues via a one-pot, three-component Hantzsch reaction, achieving yields of 86–96% in a short timeframe. nih.gov

The superiority of microwave heating over conventional methods was clearly established; a target compound was synthesized in 58% yield in just 30 minutes with microwaves, whereas conventional heating only afforded a 42% yield under similar conditions. nih.gov This efficiency extends to formylation reactions, where the Vilsmeier-Haack reaction on 1,4-dihydropyridine intermediates proceeds smoothly in minutes under microwave irradiation at a controlled temperature. mdpi.com The acceleration is often attributed to the efficient and rapid heating of the reaction mixture, which can favor specific reaction pathways. mdpi.com

Table 1: Comparison of Microwave vs. Conventional Heating in Dihydropyridine Synthesis A comparative look at the efficiency of microwave-assisted synthesis versus traditional heating methods for the synthesis of 3′,5′-di-O-acetyl-5-(diethyl 2′′,6′′-dimethyl-1′′,4′′-dihydropyridine-3′′,5′′-dicarboxylate)-2′-deoxyuridine 5a. nih.gov

MethodConditionsTimeYield
Method A (Conventional Heating)CH3CN, 50 °C, Ba(NO3)2 catalystNot specified42%
Method B (Microwave Heating)CH3CN, 50 °C, Ba(NO3)2 catalyst30 minutes58%

Solvent-Free Reaction Conditions

Eliminating organic solvents is a primary goal of green chemistry, as it reduces waste, cost, and environmental hazards. Solvent-free, or solid-state, reactions are highly effective, particularly when combined with microwave assistance. The synthesis of 1,4-dihydropyridine nucleosides has been successfully performed under solvent-free microwave conditions, highlighting the practicality of this approach for large-scale reactions. nih.gov In one notable example, a gram-scale synthesis was achieved by irradiating a mixture of reactants with a catalyst, resulting in very high yields and simplifying the work-up procedure. nih.gov

The application of solvent-free conditions is not limited to synthesis. Oxidation reactions, for example, can be carried out efficiently without a solvent. The oxidation of secondary alcohols to ketones using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) proceeds effectively under solvent-free conditions at elevated temperatures (70-80 ºC). researchgate.net

Catalytic Approaches in Pyridine-3,5-dicarboxylate Synthesis

Catalysis is fundamental to modern organic synthesis, offering pathways to products with high selectivity and efficiency. In the synthesis of pyridine-3,5-dicarboxylates and related structures like dicarbonitriles, the choice of catalyst can significantly influence the reaction outcome. A systematic investigation into the multicomponent synthesis of pyridine-3,5-dicarbonitriles revealed that different catalysts promote distinct mechanistic pathways. acs.orgnih.gov An amine base like piperidine (B6355638) was found to be more effective in ethanol, while an ionic base such as tetrabutylammonium (B224687) hydroxide (B78521) (TBAH) gave similar yields in a much shorter time when acetonitrile (B52724) was the solvent. acs.orgnih.gov

More advanced catalytic systems involve the use of metal-organic frameworks (MOFs) or coordination polymers (CPs). These materials can act as heterogeneous catalysts that are easily recoverable and reusable. For example, a 3D MOF constructed with a pyridine-dicarboxylate linker has demonstrated excellent catalytic performance in the Knoevenagel condensation of benzaldehyde with propanedinitrile, achieving product yields of up to 99%. acs.org Such catalysts are a cornerstone of sustainable chemical production.

Table 2: Catalyst and Solvent Effects in Pyridine-3,5-dicarbonitrile (B74902) Synthesis This table outlines the performance of different catalyst-solvent systems in the multicomponent synthesis of pyridine-3,5-dicarbonitriles. acs.orgnih.gov

CatalystSolventKey Advantage
Piperidine (Amine Base)EthanolBetter results in this specific solvent.
Tetrabutylammonium hydroxide (TBAH) (Ionic Base)AcetonitrileSimilar yields to piperidine/ethanol but in a much shorter reaction time.

Environmentally Benign Methodologies for Pyridine Derivatives

The development of environmentally benign synthetic methods extends beyond just the reaction conditions to include the choice of reagents and feedstocks. A significant advancement is the use of water as a solvent for reactions that traditionally require organic solvents. acs.orgnih.govacs.org For instance, a highly efficient and selective amination of polyhalogenated pyridines has been developed using water as the solvent, providing a low-cost and greener alternative to methods that rely on precious metal catalysts. acs.orgnih.gov

Another frontier in green chemistry is the use of biocatalysis and renewable feedstocks. Research is underway to develop biocatalytic routes to substituted pyridines from sustainable sources, such as converting pyridinedicarboxylic acids generated from biomass into valuable pharmaceutical intermediates. ukri.org These approaches aim to create synthetic pathways that are not reliant on petrochemicals and are inherently more sustainable. Metal-free synthesis protocols, such as those using iodine and triethylamine (B128534) to trigger the formation of pyridines, further contribute to this goal by avoiding potentially toxic and expensive metal catalysts. organic-chemistry.org

Reactivity and Chemical Transformations of this compound

The reactivity of the pyridine-3,5-dicarboxylate scaffold is defined by the interplay between the electron-deficient pyridine ring and the ester functionalities. This section explores a key transformation related to the synthesis of these compounds.

Oxidation Reactions of Pyridine-3,5-dicarboxylate Precursors

A common and crucial route to pyridine-3,5-dicarboxylates is the Hantzsch synthesis, which initially produces a 1,4-dihydropyridine (DHP) derivative. The final step of this synthesis is the oxidation of the DHP ring to the aromatic pyridine system. This dehydrogenation or aromatization step is critical for achieving the final product.

Various oxidizing agents and conditions can be employed for this transformation. In some catalytic systems, especially those using an ionic base, aerobic oxygen can serve as the primary oxidant, representing a particularly green approach. acs.orgnih.gov More traditionally, chemical oxidizing agents are used. Potassium permanganate (KMnO₄) has been shown to effectively oxidize substituted dimethylpyridines to their corresponding pyridine dicarboxylic acids under microwave irradiation. davidpublisher.com Other common oxidizing agents for this purpose include chromium trioxide. The choice of oxidant depends on the specific substrate and desired reaction conditions.

Table 3: Common Reagents for the Oxidation of Dihydropyridine Precursors A summary of typical oxidizing agents used to convert 1,4-dihydropyridine precursors to the corresponding pyridine-3,5-dicarboxylates.

Oxidizing Agent/SystemTypical ConditionsReference
Aerobic OxygenIn the presence of an ionic base catalyst acs.org, nih.gov
Potassium Permanganate (KMnO₄)Aqueous solution, often with heating (microwave or conventional) davidpublisher.com
Chromium Trioxide (CrO₃)Varies based on substrate

Reduction Methodologies Involving Pyridine-3,5-dicarboxylate Esters

The reduction of pyridine-3,5-dicarboxylate esters, including the dimethyl variant, is a key strategy for accessing a range of valuable compounds, from medicinally important dihydropyridines to versatile hydroxymethyl pyridines.

A prominent reaction involving this compound is its reduction to 1,4-dihydropyridine (1,4-DHP) derivatives. This transformation is a cornerstone of the Hantzsch dihydropyridine synthesis, a multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester (like methyl acetoacetate), and a nitrogen source such as ammonia or ammonium acetate. organic-chemistry.orgwikipedia.org The initial product is a 1,4-dihydropyridine dicarboxylate, often referred to as a Hantzsch ester. wikipedia.org These compounds are notable for their applications as calcium channel blockers. wikipedia.org

The synthesis of dimethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, a specific Hantzsch ester, can be achieved by refluxing methyl 3-aminobut-2-enoate with aqueous formaldehyde (B43269) in ethanol. nih.gov The structure of these dihydropyridine derivatives has been confirmed through various analytical techniques, including X-ray crystallography, which shows a nearly planar conformation for the 1,4-dihydropyridine ring in some cases. nih.govnih.gov

The ester functionalities of this compound can be reduced to the corresponding primary alcohols, yielding 3,5-bis(hydroxymethyl)pyridine derivatives. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). bas.bgwikipedia.org This powerful reducing agent readily converts esters to alcohols. wikipedia.orgmasterorganicchemistry.com

For instance, the reduction of various diethyl 2,6-dimethyl-4-arylpyridine-3,5-dicarboxylates to their corresponding 3,5-dihydroxymethyl derivatives has been successfully carried out using LiAlH₄ in anhydrous tetrahydrofuran (B95107) (THF) at temperatures ranging from 0 to 30°C. bas.bg These reactions typically proceed in good yields, highlighting the efficiency of this method for accessing water-soluble pyridine derivatives with potential biological applications. bas.bg The general applicability of LiAlH₄ for reducing esters to primary alcohols is a well-established principle in organic synthesis. masterorganicchemistry.comyoutube.com

Hantzsch esters, the dihydropyridine derivatives of pyridine-3,5-dicarboxylates, are widely recognized as effective hydrogen transfer reagents in organic synthesis. researchgate.netenamine.net They serve as mimics of the biological reducing agent NADH (nicotinamide adenine (B156593) dinucleotide), which also possesses a dihydropyridine core. acs.orgchem-station.com In these reactions, the Hantzsch ester acts as a hydride donor, transferring a hydrogen atom to a suitable substrate, thereby becoming oxidized to the corresponding pyridine dicarboxylate. researchgate.netchem-station.com

This biomimetic approach has been successfully applied to the reduction of various functional groups, including carbon-carbon double bonds (C=C), carbon-nitrogen double bonds (C=N), and carbon-oxygen double bonds (C=O). researchgate.net The mechanism of these transfer hydrogenation reactions often involves the activation of the substrate by a catalyst, followed by hydride transfer from the Hantzsch ester. rsc.org For example, in the reduction of imines catalyzed by Brønsted acids, the catalyst activates the imine, and computational studies suggest an interaction between the catalyst and the Hantzsch ester facilitates the enantioselective hydride transfer. acs.org

A significant advancement in the use of Hantzsch esters is their application in enantioselective transfer hydrogenation reactions. princeton.edunih.gov By employing a chiral catalyst, the transfer of a hydride from the Hantzsch ester to a prochiral substrate can be controlled to produce a specific enantiomer of the product. acs.org This strategy has proven highly effective for the asymmetric reduction of α,β-unsaturated carbonyl compounds and imines. princeton.edunih.gov

The development of organocatalysis has been instrumental in this field. Chiral organocatalysts, such as those derived from imidazolidinones, can activate the substrate towards nucleophilic attack by the Hantzsch ester in an enantioselective manner. acs.org This bio-inspired approach, where small organic molecules and Hantzsch esters replace enzymes and cofactors, has led to the development of powerful methods for creating chiral alcohols and amines with high enantioselectivity. acs.orgprinceton.edu Chiral copper(II)-bisoxazoline complexes have also been shown to catalyze the enantioselective transfer hydrogenation of α-ketoesters using Hantzsch esters, functioning as mimics of alcohol dehydrogenase. nih.gov

Nucleophilic Substitution Reactions at Ester Functionalities

The ester groups of this compound are susceptible to nucleophilic substitution reactions. ontosight.ai This reactivity allows for the modification of the ester functionalities to generate a variety of derivatives. One common transformation is the hydrolysis of the esters to the corresponding carboxylic acids. For instance, partial hydrolysis of a related dihydropyridine dimethyl ester can be achieved using an aqueous solution of an alkali hydroxide in an inert organic solvent. google.com

Furthermore, the ester groups can be replaced by other functional groups through reaction with appropriate nucleophiles. While the pyridine ring itself can undergo nucleophilic substitution at positions 2 and 4 when a suitable leaving group is present, the ester groups provide an alternative site for chemical modification. quimicaorganica.org

Comparative Hydrolytic Stability of Methyl vs. Ethyl Esters

In the context of pyridine-3,5-dicarboxylates, the nature of the ester group can influence the compound's properties, including its hydrolytic stability. Generally, methyl esters are considered to be less hydrolytically stable than their ethyl ester counterparts. This difference in stability can be a crucial factor in applications such as coordination chemistry, where the integrity of the ester group may be important.

The lower stability of methyl esters is attributed to the smaller size of the methyl group, which offers less steric hindrance to the approach of a nucleophile, such as a water molecule or hydroxide ion, during hydrolysis. This principle is a general trend observed in ester chemistry.

Compound Information

Derivatization Strategies for Analytical and Functionalization Purposes

This compound serves as a versatile precursor molecule in the synthesis of more complex and functional compounds. Its reactivity is centered around the two methyl ester groups and the nitrogen atom of the pyridine ring. Derivatization strategies are primarily employed for two distinct goals: to create novel molecules with specific functions, such as in material science or pharmacology, and to modify the compound for enhanced detection and quantification in analytical methods.

A foundational derivatization step for many applications is the hydrolysis of the two methyl ester groups to yield pyridine-3,5-dicarboxylic acid, also known as dinicotinic acid. ontosight.aiwikipedia.org This di-acid derivative is a crucial building block, particularly in the field of coordination chemistry.

Derivatization for Functionalization

The transformation of this compound into functional materials often involves its conversion to pyridine-3,5-dicarboxylic acid (PDC), which acts as a rigid and versatile multitopic ligand. This ligand is instrumental in the construction of coordination polymers and metal-organic frameworks (MOFs). The nitrogen atom of the pyridine ring and the two carboxylate groups can coordinate with metal ions, leading to the self-assembly of diverse and complex architectures. The final structure and properties of these materials are influenced by the choice of metal ion, the coordination geometry, and the presence of other ancillary or template ligands. rsc.orgresearchgate.netacs.org

Another key functionalization strategy is the conversion of the ester or subsequent carboxylic acid groups into amides. This transformation is significant as it introduces new hydrogen bonding capabilities and provides a scaffold for developing biologically active molecules. ontosight.aielsevierpure.com

The table below summarizes key derivatization pathways for functionalization purposes.

Table 1: Derivatization of this compound for Functional Purposes

Starting CompoundReaction TypeReagents/ConditionsDerivativeApplication/FunctionSource(s)
This compoundHydrolysisBasic or acidic conditionsPyridine-3,5-dicarboxylic acid (PDC)Precursor for coordination polymers and amides ontosight.aiwikipedia.org
Pyridine-3,5-dicarboxylic acidCoordination / MOF SynthesisMetal ions (e.g., Cd²⁺, Zn²⁺, Co²⁺, Cu²⁺, Ln³⁺), often with co-ligands under hydrothermal conditions2D/3D Coordination Polymers / MOFsLuminescent materials, catalysis, porous materials rsc.orgresearchgate.netacs.org
Pyridine-3,5-dicarboxylic acidAmidationAmines, with coupling agents or via activation (e.g., SO₃•pyridine)Pyridine-3,5-dicarboxamidesScaffolds for biologically active molecules elsevierpure.comnih.gov

Derivatization for Analytical Purposes

For analytical applications, especially in chromatography, derivatization is a chemical modification process used to alter the properties of an analyte to make it more suitable for separation and detection. While this compound itself may be analyzed directly, its hydrolyzed form, pyridine-3,5-dicarboxylic acid, often requires derivatization to improve its volatility for gas chromatography (GC) or to enhance its detection in liquid chromatography (LC).

The primary target for analytical derivatization is the carboxylic acid functional group. Strategies include esterification, silylation, or tagging the molecule with a chromophore or a group that enhances ionization in mass spectrometry. For instance, silylation with reagents like N-Methyl-N-trimethylsilyltrifluoracetamide (MSTFA) converts non-volatile carboxylic acids into volatile TMS-esters, enabling analysis by GC-MS. mdpi.com For LC-MS, derivatizing agents can be used to introduce a permanently charged group or a moiety with high proton affinity to significantly increase sensitivity in electrospray ionization mass spectrometry (ESI-MS). nih.gov Similarly, for HPLC-UV detection, reagents that attach a strong chromophore to the analyte are employed. nih.gov

The table below outlines common analytical derivatization techniques applicable to the carboxylic acid derivative of the title compound.

Table 2: Representative Derivatization Strategies for Analytical Detection of Carboxylic Acids

Analyte Functional GroupDerivatization ReagentTechniquePurposeSource(s)
Carboxylic AcidNitro-substituted Phenylhydrazines (e.g., 2-NPH·HCl)HPLC-DADAttaches a strong chromophore for sensitive UV/Vis detection nih.gov
Carboxylic Acid, AmineN-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)GC-MSIncreases volatility and thermal stability by forming TMS derivatives mdpi.com
Carboxylic AcidPyridine / Thionyl ChlorideESI-IM-MSGenerates a permanently charged tag to increase ionization sensitivity acs.org
HydroxylPyridine Carboxylic Acids (e.g., Picolinic acid)LC-ESI-MSImproves ionization efficiency and chromatographic behavior for steroid analysis nih.gov
Carboxylic Acid4-bromo-N-methylbenzylamineLC-MS/MSIntroduces an easily ionizable group and a specific isotopic pattern (Br) for clear identification semanticscholar.org

Advanced Spectroscopic and Crystallographic Characterization of Dimethyl Pyridine 3,5 Dicarboxylate and Its Derivatives

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, offers profound insights into the molecular vibrations and functional groups present in dimethyl pyridine-3,5-dicarboxylate (B1229872) and its derivatives.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule. For derivatives of pyridine-3,5-dicarboxylic acid, the spectra reveal key vibrational modes. For instance, in a complex of chitosan (B1678972) with pyridine-3,5-dicarboxylic acid, the formation of the complex is confirmed by the presence of COO- (carboxylate) and NH3+ (ammonium) groups, which are formed by the deprotonation of the carboxylic acid and protonation of chitosan in an acidic environment. researchgate.net

In the case of diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, a related compound, the FT-IR spectrum (recorded as a KBr disc) provides information on its vibrational modes. guidechem.com Similarly, the FT-IR data for diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate is available from spectra taken as a KBr disc and in a nujol mull. chemicalbook.com

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For 3,5-dimethylpyridine (B147111), a structurally related compound, the FT-Raman spectrum was recorded using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov The Raman spectrum of diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate has also been documented. chemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise connectivity and three-dimensional structure of molecules in solution. Proton (¹H), Carbon-13 (¹³C), and Fluorine-19 (¹⁹F) NMR are particularly informative for dimethyl pyridine-3,5-dicarboxylate and its derivatives.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. The chemical shifts, splitting patterns (multiplicity), and coupling constants are characteristic of the molecular structure.

For diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate, the ¹H NMR spectrum (recorded at 89.56 MHz in CDCl₃) shows distinct signals for the different proton groups. chemicalbook.com The chemical shifts are assigned as follows: a signal at 6.04 ppm, a multiplet around 4.19 ppm, a signal at 3.84 ppm, a singlet at 2.27 ppm, a triplet at 1.30 ppm, and a signal at 0.97 ppm. chemicalbook.com In the case of 2,6-dibromo-4-(4-bromophenyl)pyridine-3,5-dicarbonitrile, a derivative of pyridine-3,5-dicarbonitrile (B74902), the ¹H NMR spectrum in DMSO-d₆ shows multiplets in the aromatic region at 7.91–7.79 ppm and 7.63–7.50 ppm. beilstein-journals.org

The ¹H NMR spectrum of ¹⁵N-labelled 3,5-dimethylpyridine is identical to the unlabelled compound, with the exception that protons adjacent to the ¹⁵N nucleus exhibit a splitting of 10.6 Hz due to ²JHN scalar coupling. nih.gov

CompoundSolventChemical Shift (ppm) and Multiplicity
Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylateCDCl₃6.04 (s), 4.19 (m), 3.84 (s), 2.27 (s), 1.30 (t), 0.97 (d)
2,6-Dibromo-4-(4-bromophenyl)pyridine-3,5-dicarbonitrileDMSO-d₆7.91-7.79 (m), 7.63-7.50 (m)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Although less sensitive than ¹H NMR, it is a powerful tool for determining the number of non-equivalent carbons and their chemical environments.

Spectral data for this compound is available in the PubChem database, which includes ¹³C NMR spectra. nih.gov For ¹⁵N-labelled 3,5-dimethylpyridine, the ¹³C NMR signals were observed at 137.0 ppm (assigned to C3/C5) and 132.4 ppm (assigned to C4). nih.gov The chemical shifts of pyridine (B92270) in various solvents have also been extensively studied and tabulated. researchgate.net

CompoundSolventChemical Shift (ppm)Assignment
¹⁵N-labelled 3,5-dimethylpyridineCDCl₃137.0C3/C5
132.4C4

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Substituted Derivatives

¹⁹F NMR is a highly sensitive technique used to characterize fluorine-containing compounds. It is particularly useful for studying the electronic environment of fluorine atoms in substituted derivatives.

In the study of N-CHF₂ derivatives of (4S,7R)-campho[2,3-c]pyrazole, the fluorine atoms of the CHF₂ group are diastereotopic, resulting in two distinct signals in the ¹⁹F NMR spectrum. semanticscholar.org For one isomer, the signals appeared at -89.16 ppm and -91.64 ppm in CDCl₃. semanticscholar.org For another isomer, the signals were at -90.80 ppm and -92.05 ppm. semanticscholar.org The observed anisochrony is a result of the prochiral CHF₂ group being attached to a molecule with stereogenic centers. semanticscholar.org This technique is also employed in the characterization of other fluorinated organic molecules, such as dimethyl 2-(2-cyanoethyl)-2-fluoromalonate and methyl 3-fluoro-2-oxo-3-piperidinecarboxylate, where the ¹⁹F NMR spectra are crucial for their structural elucidation. rsc.org

CompoundSolventChemical Shift (ppm)
N-CHF₂ derivative of (4S,7R)-campho[2,3-c]pyrazole (Isomer 1)CDCl₃-89.16, -91.64
N-CHF₂ derivative of (4S,7R)-campho[2,3-c]pyrazole (Isomer 2)CDCl₃-90.80, -92.05

Mass Spectrometric Investigations

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. In the study of this compound and its derivatives, electron ionization (EI) mass spectrometry reveals characteristic fragmentation patterns.

The mass spectrum of this compound (C₉H₉NO₄) shows a molecular ion peak [M]⁺ at an m/z corresponding to its molecular weight of 195.17 g/mol . nih.govnih.gov Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). For this compound, the expected primary fragmentation would involve the loss of a methoxy (B1213986) radical (•OCH₃), leading to a prominent peak at m/z 164. nih.gov This is followed by the subsequent loss of a carbonyl group (CO), resulting in a fragment at m/z 136. nih.gov

In derivatives such as Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate, similar fragmentation patterns are observed, adjusted for the different alkyl groups. The fragmentation of esters often proceeds through bond cleavage adjacent to the carbonyl group. libretexts.org For aromatic compounds like pyridines, the molecular ion peak is typically strong due to the stability of the aromatic ring. libretexts.org The fragmentation of related 1,4-dihydropyridine (B1200194) derivatives has been studied in detail, revealing two main pathways: one retaining the dihydropyridine (B1217469) structure and another leading to the formation of a pyridine ring. nih.gov

A summary of significant ions observed in the mass spectra of this compound and a related derivative is presented below.

CompoundMolecular Ion [M]⁺ (m/z)Key Fragment Ions (m/z)Likely Lost Fragments
This compound195164, 136•OCH₃, CO
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate251206, 178•OC₂H₅, CO

This table is generated based on data from PubChem and inferred fragmentation patterns. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy molecular orbitals. For aromatic and heterocyclic compounds like this compound, the primary electronic transitions are typically π → π* and n → π*.

The UV-Vis spectrum of pyridine-3,5-dicarboxylic acid, a precursor to the dimethyl ester, shows intense absorption bands between 220 and 300 nm. nih.govresearchgate.net These absorptions are attributed to π → π* transitions within the pyridine ring. The introduction of carboxylate groups can influence the position and intensity of these bands. For pyridinedicarboxylate-Tb(III) complexes, the excitation spectra show peaks around 225 nm and 270 nm, which are assigned to π → π* transitions of the ligands. nih.gov

The lone pair of electrons on the nitrogen atom of the pyridine ring can also participate in n → π* transitions. These transitions are typically weaker than π → π* transitions and occur at longer wavelengths. The electronic spectrum of a molecule is influenced by its molecular geometry and the solvent used. For instance, the UV-Vis absorption spectra of certain complex thiazolidin-4-one derivatives, which also contain aromatic rings, show peaks in the ultraviolet and visible regions corresponding to HOMO-LUMO transitions. nih.gov

The expected electronic transitions for this compound are summarized in the table below.

Type of TransitionInvolved OrbitalsExpected Wavelength Region
π → ππ bonding to π antibondingShorter wavelength, high intensity (220-300 nm)
n → πNon-bonding (N lone pair) to π antibondingLonger wavelength, low intensity

This table is based on general principles and data from related pyridine derivatives. nih.gov

Single Crystal X-ray Diffraction (SC-XRD) Analysis

Studies on derivatives of this compound, such as Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate, have revealed key geometric features. The pyridine ring in these structures is generally found to be approximately planar. nih.govresearchgate.net For example, in Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate, the root-mean-square (r.m.s.) deviation for the pyridine ring atoms is 0.0083 Å, indicating a high degree of planarity. nih.govresearchgate.net

The ester groups attached to the pyridine ring may be twisted out of the plane of the ring to varying degrees. In the aforementioned derivative, the carboxylate groups at positions 3 and 5 are slightly out of the plane. nih.gov The bond lengths and angles within the pyridine ring and the ester functional groups are generally within the expected ranges for sp²-hybridized carbon and nitrogen atoms and ester functionalities. nih.gov In a related compound, Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate, the molecule is also approximately planar, with an r.m.s. deviation for non-hydrogen atoms of 0.130 Å. nih.gov

The arrangement of molecules in a crystal, known as crystal packing, is governed by various intermolecular forces, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. These interactions dictate the physical properties of the crystalline material.

In the crystal structure of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate, the molecules are organized into layers. nih.gov The packing is stabilized by a network of weak intermolecular interactions, which collectively contribute to the cohesion of the structure. nih.gov

While this compound itself lacks strong hydrogen bond donors, its derivatives that contain N-H or O-H groups can form significant hydrogen bonding networks. For example, in the crystal structure of diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, a related compound, strong intermolecular N-H···O hydrogen bonds are observed, which link the molecules into chains. researchgate.net In the absence of strong donors, weaker C-H···O and C-H···N hydrogen bonds play a crucial role in stabilizing the crystal packing.

In the absence of strong hydrogen bond donors, weaker C-H···O and C-H···π interactions become significant in directing the crystal packing. In the crystal structure of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate, the packing is stabilized by C-H···O interactions. nih.gov Furthermore, layers of molecules are linked by C-H···π interactions involving the nitrogen-containing heterocyclic ring, creating a three-dimensional network. nih.gov

Similarly, the crystal structure of Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate is stabilized by weak intermolecular C-H···O and C-H···N interactions. nih.govresearchgate.net These interactions, although individually weak, collectively play a determining role in the supramolecular assembly of the molecules in the solid state.

A summary of intermolecular interaction parameters found in a related derivative is provided below.

CompoundInteraction TypeDonor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylateC-H···OC9-H9A···O30.972.513.2478133
C-H···πC6-H6B···Cg0.962.673.4279136

This table is based on data from the crystallographic study of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate. Cg represents the centroid of the pyridine ring. nih.gov

Crystallographic Parameters and Space Group Determination

The precise three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding the structure-property relationships of a compound. X-ray crystallography is the definitive method for determining these structures, providing detailed information on unit cell dimensions, crystal system, and space group. This section details the crystallographic parameters for this compound and its derivatives, which have been elucidated through single-crystal X-ray diffraction studies.

The determination of the crystal structure for this compound has been reported, and its data is available in the Crystallography Open Database (COD) under the identification code 7023893. nih.gov However, detailed crystallographic studies on several of its derivatives have been published, providing valuable insight into the structural effects of substituent modifications on the pyridine ring.

A notable derivative, Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate , has been characterized crystallographically. researchgate.netnih.gov The analysis revealed that this compound crystallizes in the monoclinic system with a P2/c space group. researchgate.netnih.gov The unit cell parameters were determined to be a = 16.0732(4) Å, b = 7.2497(2) Å, c = 13.1339(3) Å, and β = 91.003(1)°, resulting in a unit cell volume (V) of 1530.20(7) ų. researchgate.netnih.gov The structure contains four molecules (Z) per unit cell. researchgate.netnih.gov

Similarly, the diethyl ester analogue, Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate , also crystallizes in the monoclinic system, but with a P2/c space group. nih.govresearchgate.net Its unit cell dimensions are a = 4.5380(6) Å, b = 15.440(2) Å, and c = 18.722(2) Å, with a β angle of 90.502(6)°. nih.govresearchgate.net The volume of the unit cell is 1311.7(3) ų, and it also contains four molecules (Z). nih.govresearchgate.net

Further substitution on the pyridine ring leads to other derivatives with well-defined crystal structures. For instance, Diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate adopts a monoclinic crystal system with the space group P2/c. researchgate.net The unit cell parameters for this compound are a = 15.928(7) Å, b = 12.266(6) Å, c = 10.042(5) Å, and β = 103.962(7)°, with a cell volume of 1903.8(15) ų and a Z value of 4. researchgate.net

Another halogenated derivative, 4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester , crystallizes in the monoclinic system with a P21/n1 space group. ekb.eg The determined unit cell parameters are a = 10.2314(2) Å, b = 7.5215(1) Å, c = 24.5475(4) Å, and β = 97.921(1)°. ekb.eg

The crystallographic data for Dimethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is available from the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 626112. nih.gov

The collected crystallographic data for these derivatives are summarized in the interactive tables below.

Computational and Theoretical Investigations of Dimethyl Pyridine 3,5 Dicarboxylate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and properties of molecules, offering a balance between accuracy and computational cost. For Dimethyl pyridine-3,5-dicarboxylate (B1229872), DFT calculations provide critical insights into its molecular geometry, vibrational modes, electronic properties, and chemical reactivity. Such studies typically employ functionals like B3LYP combined with basis sets such as 6-311G(d,p) or 6-31G(d,p) to model the system accurately. electrochemsci.orgnih.gov These theoretical approaches allow for the prediction and analysis of molecular characteristics that can be compared with experimental data, where available, and guide further research into the applications of this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The distribution and energy of these orbitals determine how the molecule interacts with other species.

The HOMO represents the ability of a molecule to donate electrons. In pyridine (B92270) derivatives, the HOMO is typically localized on the electron-rich regions of the molecule. For Dimethyl pyridine-3,5-dicarboxylate, DFT calculations are expected to show the HOMO being predominantly distributed over the pyridine ring. This localization indicates that the initial site for electrophilic attack would be on the aromatic system.

The LUMO represents the ability of a molecule to accept electrons. For this compound, the LUMO is anticipated to be localized primarily on the electron-withdrawing dimethyl dicarboxylate groups, as well as extending over the pyridine ring. This distribution signifies that nucleophilic attack or electron acceptance would likely occur at the ester functionalities.

The energy difference between the HOMO and LUMO orbitals is known as the HOMO-LUMO energy gap (ΔE). This gap is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For related 1,4-dihydropyridine (B1200194) derivatives, HOMO-LUMO gaps have been calculated to be around 4.2 eV. ias.ac.in

The spatial separation of the HOMO (on the pyridine ring) and LUMO (on the ester groups) implies the potential for intramolecular charge transfer (ICT) upon electronic excitation. This charge transfer from the pyridine ring to the carboxylate groups is a key aspect of its electronic behavior.

ParameterDescriptionExpected Characteristics
EHOMOEnergy of the Highest Occupied Molecular OrbitalRepresents electron-donating ability; localized on the pyridine ring.
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalRepresents electron-accepting ability; localized on the dicarboxylate groups.
ΔE (ELUMO - EHOMO)Electronic Energy GapA smaller gap indicates higher reactivity and potential for charge transfer.

Global Chemical Reactivity Descriptors (GCRD)

Global chemical reactivity descriptors are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity and stability. These descriptors are calculated using DFT and help in predicting the chemical behavior of the compound.

Key descriptors include:

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. A larger value indicates greater stability.

Global Softness (S): The reciprocal of hardness (S = 1 / 2η). It describes the capacity of a molecule to accept electrons.

Electrophilicity Index (ω): Measures the energy lowering of a system when it is saturated with electrons from the environment. It is calculated as ω = μ² / 2η.

These calculated descriptors for this compound would provide a comprehensive profile of its reactivity, helping to classify it as a potential electrophile or nucleophile in various chemical reactions. Studies on similar pyridine derivatives utilize these descriptors to correlate theoretical data with observed biological or chemical activity. nih.gov

Table 3: Global Chemical Reactivity Descriptors (Conceptual) Note: This table is conceptual, illustrating the descriptors that are calculated from HOMO and LUMO energies.

DescriptorFormulaSignificance
Chemical Potential (μ)(EHOMO + ELUMO) / 2Electron escaping tendency
Chemical Hardness (η)(ELUMO - EHOMO) / 2Resistance to charge transfer
Global Softness (S)1 / 2ηCapacity to accept electrons
Electrophilicity Index (ω)μ² / 2ηPropensity to act as an electrophile

Molecular Softness and Hardness

In the realm of computational chemistry, global reactivity descriptors derived from Density Functional Theory (DFT) provide significant insights into the chemical reactivity and stability of a molecule. Among these are chemical hardness (η) and its inverse, chemical softness (S). Hardness is a measure of the resistance of a molecule to change its electron distribution or undergo deformation in a chemical reaction. A molecule with a large energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is considered "hard," indicating high stability and low reactivity. Conversely, a molecule with a small HOMO-LUMO gap is termed "soft," implying lower stability and a higher propensity to react.

Molecular softness is the reciprocal of hardness (S = 1/η) and describes the capacity of a molecule to accept electrons. DFT calculations are commonly employed to determine the energies of the HOMO and LUMO, from which hardness and softness are derived. These values are crucial for predicting how a molecule like this compound will interact with other chemical species. While specific calculated values for this compound are not detailed in the provided search results, DFT studies on analogous pyridine derivatives are common for achieving insights into their stability and reactivity. tandfonline.comnih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the three-dimensional charge distribution of a molecule. ekb.eg It provides a color-coded map of the electrostatic potential on the electron density surface, which is invaluable for predicting and understanding a molecule's reactive behavior. tandfonline.commdpi.com The MEP map helps in identifying the regions of a molecule that are rich or poor in electrons.

The color scheme in an MEP map is standardized:

Red: Indicates regions of most negative electrostatic potential, which are electron-rich.

Blue: Represents regions of most positive electrostatic potential, which are electron-deficient.

Green: Denotes areas of neutral or zero potential.

The potential decreases in the order: blue > green > yellow > orange > red.

This visual representation is crucial for understanding non-covalent interactions and predicting sites for electrophilic and nucleophilic attack. tandfonline.comekb.eg

Identification of Electrophilic and Nucleophilic Reactive Sites

The MEP map is instrumental in pinpointing the reactive sites on a molecule. tandfonline.com

Nucleophilic Reactive Sites: These are the electron-rich regions, indicated by red or yellow colors on the MEP map. For a molecule like this compound, these sites are expected to be around the oxygen atoms of the carbonyl groups and the nitrogen atom of the pyridine ring, which possess lone pairs of electrons. These areas are susceptible to attack by electrophiles.

Electrophilic Reactive Sites: These are the electron-deficient regions, shown in blue on the MEP map. These sites are prone to attack by nucleophiles. In pyridine derivatives, the hydrogen atoms attached to the ring or substituent groups often exhibit a positive potential and act as electrophilic centers. tandfonline.comekb.eg

Analyses of similar pyridine derivatives confirm that the MEP reveals these distinct electrophilic and nucleophilic zones, guiding the understanding of their interaction with other molecules, including biological receptors. tandfonline.com

Charge Distribution Analysis

The MEP surface provides a holistic view of the charge distribution across the molecule. The gradient of colors on the map reflects the continuous variation of electrostatic potential, arising from the net charge distribution of electrons and nuclei. In essence, the MEP map is a visual depiction of how a positive test charge would be attracted or repelled at various points on the molecule's surface. This analysis is fundamental to understanding intermolecular interactions, such as hydrogen bonding, which are directed by the electrostatic attraction between positive and negative regions on adjacent molecules. ekb.egias.ac.in

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis type orbitals (antibonding or Rydberg orbitals). tandfonline.com This analysis provides a quantitative insight into intramolecular interactions, such as hyperconjugation, and helps to explain the stability of molecular conformations. tandfonline.comnih.gov

By examining the donor-acceptor interactions between filled and vacant orbitals, NBO analysis quantifies the stabilization energy (E(2)) associated with electron delocalization. A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. This method is crucial for understanding the electronic structure in a way that aligns with classical chemical concepts of bonding and lone pairs. tandfonline.com For pyridine derivatives, NBO analysis can elucidate the stability arising from hyperconjugative interactions involving the pyridine ring and its substituents. tandfonline.com

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a modern computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. ias.ac.innih.gov The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, where the electron distribution of the whole crystal is partitioned among the individual molecules. The surface is colored based on properties like dnorm, which highlights intermolecular contacts shorter than van der Waals radii in red, contacts of van der Waals separation in white, and longer contacts in blue. ias.ac.in

This method allows for a detailed investigation of the crystal packing environment and provides a visual summary of all close intermolecular contacts. nih.govresearchgate.net

Quantitative Investigation of Intermolecular Interactions

A key feature of Hirshfeld surface analysis is the generation of 2D fingerprint plots. nih.govcrystalexplorer.net These plots provide a quantitative summary of the different types of intermolecular contacts by plotting the distance to the nearest nucleus external to the surface (de) against the distance to the nearest nucleus internal to the surface (di). crystalexplorer.net The relative contribution of each type of interaction to the total Hirshfeld surface area can be calculated, offering a precise measure of its importance in the crystal packing. nih.govresearchgate.net

For pyridine-dicarboxylate derivatives and similar heterocyclic compounds, Hirshfeld analysis typically reveals the dominance of specific interactions. nih.govresearchgate.netresearchgate.net

Table 1: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Similar Pyridine Derivatives

Intermolecular Contact TypeContribution Percentage (Compound A) researchgate.netContribution Percentage (Compound B) nih.govContribution Percentage (Compound C) researchgate.net
H···H28.1%55.1%55.1%
C···H/H···C27.2%15.7%15.7%
O···H/H···O9.8%16.4%16.4%
N···H/H···N19.4%1.5%1.5%
S···H/H···S-9.6%9.6%

Note: The data in this table is derived from studies on similar pyridine derivatives and serves to illustrate the typical interactions. Compound A is 5-Bromo-2′-methyl-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-7,3′-indoline]-6,8-dicarbonitrile, Compound B and C is Diethyl 2,6-dimethyl-4-(thiophen-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate. The specific percentages for this compound would require a dedicated crystallographic and computational study.

Contribution of Specific Contact Types (e.g., H···H, C···H, O···H)

A comprehensive understanding of the crystal packing and intermolecular interactions of this compound can be achieved through Hirshfeld surface analysis. This computational method allows for the visualization and quantification of the different types of intermolecular contacts that stabilize the crystal lattice. While a crystal structure for this compound is available in the Crystallography Open Database (COD) under the identifier 7023893, a detailed, published Hirshfeld surface analysis that provides the percentage contributions of specific contact types such as H···H, C···H, and O···H for this exact compound could not be located in the reviewed scientific literature. nih.govnih.gov

A detailed breakdown of these contributions for this compound would require a specific computational study based on its crystallographic information file (CIF). Without such a study, precise percentages for H···H, C···H, and O···H contacts cannot be provided.

Molecular Docking and Molecular Dynamics Simulations

Binding Affinity and Stability Studies

Binding affinity, often expressed as an inhibition constant (Ki) or a dissociation constant (Kd), is a measure of the strength of the interaction between a ligand and its receptor. Stability studies, typically performed using molecular dynamics simulations, assess the durability of the ligand-receptor complex over time.

Consistent with the lack of molecular docking studies, no specific reports on the binding affinity or the stability of the this compound complex with any biological receptor were found in the surveyed literature. Such studies are essential for evaluating the potential of a compound as a therapeutic agent. The absence of this information indicates a gap in the current scientific knowledge regarding the bioactivity of this compound at the molecular level.

Applications of Dimethyl Pyridine 3,5 Dicarboxylate in Advanced Materials and Catalysis Research

Utilization in Materials Science

The rigid pyridine (B92270) core and the electronically tunable dicarboxylate groups of dimethyl pyridine-3,5-dicarboxylate (B1229872) make it an attractive component for the synthesis of novel materials with tailored optical and electronic properties.

Precursor for New Materials with Potential in Electronics and Optics

Dimethyl pyridine-3,5-dicarboxylate serves as a valuable precursor in the synthesis of more complex molecules and materials for electronic and optical applications. Its pyridine ring can be a core component in the creation of larger, polyaromatic π-systems. These systems are integral to the development of organic semiconductors. Research has shown that incorporating pyridine-3,5-dicarbonitrile (B74902) fragments, a related derivative, into polyaromatic structures results in materials with good hole-blocking and electron-injecting properties. ktu.edu These properties are crucial for the efficient functioning of organic electronic devices.

Integration into Organic Light-Emitting Diodes (OLEDs)

The pyridine-3,5-dicarbonitrile moiety, a close relative of this compound, has garnered considerable attention in the development of organic light-emitting diodes (OLEDs), particularly for creating heavy-metal-free emitters. beilstein-journals.orgnih.gov These organic emitters are essential for producing efficient and environmentally friendly electronic displays and lighting.

Researchers have successfully synthesized various pyridine-3,5-dicarbonitrile-based emitters that exhibit thermally activated delayed fluorescence (TADF). beilstein-journals.orgnih.gov This phenomenon allows for the harvesting of both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency in OLEDs. By modifying the donor groups attached to the pyridine-3,5-dicarbonitrile acceptor, scientists have been able to tune the emission color from blue to orange-red. researchgate.net

For instance, OLEDs fabricated with certain phenyl-substituted pyridine-3,5-dicarbonitrile emitters have demonstrated a very high maximum external quantum efficiency (EQEmax) of 29.1%. beilstein-journals.org Another study reported a greenish-yellow TADF-based OLED with an exceptional EQEmax of up to 39.1%. researchgate.net These findings underscore the significant potential of pyridine-dicarboxylate derivatives in advancing OLED technology.

Emitter TypeEmission ColorMax. External Quantum Efficiency (EQEmax)
Phenyl-substituted pyridine-3,5-dicarbonitrileNot Specified29.1% beilstein-journals.org
TPAmbPPCGreenish-yellow39.1% researchgate.net
TPAm2NPCGreenish-yellow39.0% researchgate.net
TPAmCPPCOrange-red26.2% researchgate.net

Application in Photovoltaic Cells

In the realm of solar energy, this compound is being explored for its potential to enhance the performance of photovoltaic cells. While direct applications are still under investigation, the broader class of pyridine derivatives has shown promise.

Interface Passivation in Perovskite Solar Cells

A significant application of this compound has been demonstrated in the field of perovskite solar cells (PSCs). acs.orgnih.govfigshare.com These solar cells are a promising renewable energy technology, but their efficiency and stability can be hampered by defects at the interfaces between different layers of the cell. acs.orgnih.govfigshare.com

Recent research has shown that using this compound (referred to as DPDC in the study) as an interfacial layer between the electron-transport layer and the perovskite layer can significantly improve the performance of inverted MAPbI3-based PSCs. acs.orgnih.gov The introduction of this molecule led to a champion power conversion efficiency (PCE) of 21.37%, a notable increase from the 18.64% achieved by the control device. acs.orgnih.gov

The improved performance is attributed to several factors. The this compound molecule effectively passivates defects, which suppresses non-radiative recombination and leads to a remarkably enhanced fill factor of over 83%. acs.orgnih.gov It also promotes carrier mobility and contributes to a larger crystal size in the perovskite film, resulting in a higher short-circuit current density. acs.orgnih.gov Furthermore, the work function is improved, reducing energy loss during carrier transport and leading to an increased open-circuit voltage. acs.orgnih.gov

Crucially, the treatment with this compound also enhances the stability of the PSCs. The devices retained over 80% of their initial PCE after 300 hours, even at a relative humidity of 60%. acs.orgnih.gov This enhanced stability is linked to the hydrophobic nature of the molecule and its effective defect passivation. acs.orgnih.gov

Perovskite Solar Cell ParameterControl DeviceDPDC-Treated Device
Power Conversion Efficiency (PCE)18.64% acs.orgnih.gov21.37% acs.orgnih.gov
Fill FactorNot specified>83% acs.orgnih.gov
Stability (after 300h at 60% RH)Not specified>80% of initial PCE acs.orgnih.gov

Catalytic Roles of Pyridine-3,5-dicarboxylate Derivatives

The nitrogen atom and carboxylate groups of pyridine-3,5-dicarboxylate and its derivatives make them excellent ligands for coordinating with metal ions. This property is leveraged in the field of catalysis.

Stabilization of Metal Ions in Catalytic Processes

Pyridine-3,5-dicarboxylate derivatives can act as ligands to stabilize metal ions, which are often the active centers in catalytic processes. By forming stable complexes with metal ions, these ligands can influence the reactivity and selectivity of the catalyst.

Research has shown that pyridine-3,5-dicarboxylic acid can be used to synthesize metal-organic frameworks (MOFs) with various metal ions like cadmium, zinc, cobalt, and copper. researchgate.netrsc.org These MOFs can exhibit diverse structural architectures, from 0D binuclear complexes to 3D coordination polymers. rsc.org The structure and properties of these MOFs are influenced by the metal ion and the presence of other template molecules. researchgate.netrsc.org

While the direct catalytic applications of this compound itself are not extensively documented in the provided context, the ability of its parent acid to form stable complexes with a range of metal ions highlights the potential of this class of compounds in catalysis. The stabilization of metal ions is a fundamental aspect of designing efficient and robust catalysts for various chemical transformations. For example, studies on the multicomponent synthesis of pyridine-3,5-dicarbonitriles have investigated the effects of different catalysts, demonstrating the importance of the catalytic system in directing the reaction pathway. acs.orgnih.gov

Organocatalytic Applications in Reductive Amination and Conjugate Reduction

This compound is the oxidized, aromatic by-product of its corresponding 1,4-dihydropyridine (B1200194), commonly known as a Hantzsch ester. In the field of organocatalysis, it is this reduced form, a Hantzsch ester like diethyl or dimethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, that serves as a crucial biomimetic reducing agent. mdpi.comorganic-chemistry.org These compounds are effective hydride donors for the reduction of various functional groups, including carbon-nitrogen (C=N) and carbon-carbon (C=C) double bonds, under mild, metal-free conditions. mdpi.comorganic-chemistry.org The catalytic cycle regenerates the aromatic this compound. This section focuses on the application of this catalytic system in two key transformations: reductive amination and conjugate reduction.

Reductive Amination

Organocatalytic reductive amination is a powerful method for synthesizing chiral amines from carbonyl compounds. In this process, a ketone or aldehyde reacts with an amine in the presence of a chiral organocatalyst and a Hantzsch ester as the hydride source. thieme-connect.comnih.gov Chiral phosphoric acids (CPAs) are frequently employed as Brønsted acid catalysts. The catalyst activates the imine intermediate formed from the condensation of the carbonyl compound and the amine, rendering it susceptible to hydride transfer from the Hantzsch ester. mdpi.comthieme-connect.com This transfer is often the enantioselective step, leading to the formation of chiral amine products with high stereocontrol.

The versatility of this method has been demonstrated in the reductive amination of a wide array of ketones and aldehydes. thieme-connect.comnih.gov For instance, research has shown the successful asymmetric reductive amination of various ketones using benzylamine (B48309) and a Hantzsch ester, catalyzed by a chiral phosphoric acid like 3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate (B84403) (TRIP). thieme-connect.com This approach is significant as the resulting N-benzyl amines can be easily deprotected to yield valuable chiral primary amines. thieme-connect.com

Notably, one of the challenges in these reactions is the separation of the desired amine product from the oxidized Hantzsch ester (this compound or its diethyl equivalent). thieme-connect.com Innovative workup procedures, such as basic hydrolysis of the reaction mixture, have been developed to effectively remove this byproduct. thieme-connect.com

Table 1: Examples of Organocatalytic Reductive Amination using a Hantzsch Ester This table summarizes representative results for the asymmetric reductive amination of ketones, highlighting the scope of the reaction.

EntryKetone SubstrateAmineCatalystHantzsch EsterProductYield (%)Enantiomeric Ratio (er)
1AcetophenoneBenzylamine(R)-TRIPDiethyl Hantzsch EsterN-(1-Phenylethyl)benzylamine8488:12
24-ChloroacetophenoneBenzylamine(R)-TRIPDiethyl Hantzsch EsterN-(1-(4-Chlorophenyl)ethyl)benzylamine8085:15
32-HeptanoneBenzylamine(R)-TRIPDiethyl Hantzsch EsterN-(1-Methylhexyl)benzylamine7570:30
4β-TetraloneAnilineChiral Phosphoric Acid C1Diethyl Hantzsch EsterChiral β-AminotetralinGoodGood to High

Data compiled from studies on Brønsted acid-catalyzed asymmetric reductive aminations. mdpi.comthieme-connect.com Yields and enantiomeric ratios are representative and can vary with reaction conditions.

Conjugate Reduction

In addition to C=N bond reduction, Hantzsch esters are widely used for the organocatalytic conjugate reduction (or transfer hydrogenation) of α,β-unsaturated compounds. mdpi.comorganic-chemistry.org This reaction selectively reduces the C=C double bond of an electron-deficient alkene, such as an α,β-unsaturated ketone or aldehyde, leaving other functional groups like carbonyls intact. mdpi.com This chemoselectivity is a key advantage over many traditional metal-catalyzed hydrogenation methods. mdpi.com

The mechanism typically involves the activation of the α,β-unsaturated substrate by a chiral organocatalyst, often a chiral amine (like an imidazolidinone) or a thiourea (B124793) derivative, which promotes the hydride transfer from the Hantzsch ester. mdpi.comorganic-chemistry.org For example, chiral imidazolidinone catalysts have been successfully used for the enantioselective reduction of β,β-substituted α,β-unsaturated aldehydes, producing β-stereogenic aldehydes. organic-chemistry.org Similarly, the combination of a chiral phosphoric acid catalyst and an amine salt has proven highly effective for the conjugate transfer hydrogenation of α,β-unsaturated ketones. organic-chemistry.org

Table 2: Examples of Organocatalytic Conjugate Reduction using a Hantzsch Ester This table presents findings from the conjugate reduction of various α,β-unsaturated carbonyl compounds.

Entryα,β-Unsaturated SubstrateCatalyst SystemHantzsch EsterProduct TypeYield (%)Enantiomeric Excess (ee)
1α,β-Unsaturated Ketonetert-Butyl Valinate / TRIPDiethyl Hantzsch EsterSaturated KetoneHigh>90%
2β,β-Substituted α,β-Unsaturated AldehydeChiral ImidazolidinoneEthyl Hantzsch EsterSaturated AldehydeHighHigh
3α,β-Unsaturated Ketone (Aromatic)Bis-methylamido Hantzsch Dihydropyridine (B1217469)ItselfSaturated KetoneEffectiveN/A
4NitroalkeneOrganocatalyst-HE combinationHantzsch EsterNitroalkaneObservedN/A

Data compiled from various studies on organocatalytic conjugate reductions. mdpi.comorganic-chemistry.org N/A indicates data not specified in the context of enantioselectivity.

The use of this compound's reduced form as a hydride donor in these organocatalytic reactions represents a cornerstone of modern asymmetric synthesis, providing mild, efficient, and selective pathways to valuable chiral molecules. mdpi.com

Mechanistic Studies and Biological Research Involving Dimethyl Pyridine 3,5 Dicarboxylate Derivatives

Role as Synthetic Intermediates in Pharmaceutical and Agrochemical Development

Dimethyl pyridine-3,5-dicarboxylate (B1229872) serves as a valuable precursor and intermediate in the synthesis of a wide array of more complex molecules for the pharmaceutical and agrochemical sectors. gavinpublishers.com The versatility of the pyridine (B92270) ring, combined with the reactive ester groups at the 3 and 5 positions, allows for extensive chemical modifications. gavinpublishers.com This structural framework is a key component in "Intermediate Derivatization Methods," an approach used to efficiently discover novel lead compounds in agrochemical research by systematically modifying known chemical intermediates. mdpi.com Pyridine-based compounds, derived from intermediates like dimethyl pyridine-3,5-dicarboxylate, are crucial components in a variety of pesticides, including fungicides, insecticides, and herbicides. mdpi.comnih.gov

In pharmaceutical synthesis, the pyridine nucleus is a privileged structure found in numerous bioactive agents. ontosight.ai this compound and related compounds act as foundational scaffolds for building diverse heterocyclic systems. For example, it is a key reagent in multicomponent reactions, such as the Hantzsch synthesis, to produce 1,4-dihydropyridines (1,4-DHPs), a class of compounds known for their cardiovascular effects. researchgate.net Furthermore, it can be employed to construct fused heterocyclic systems; for instance, it reacts with 1,2-diamino-4-phenylimidazole to yield imidazo[1,5-b]pyridazine (B2384543) derivatives, demonstrating its utility in creating novel polycyclic structures with potential biological activities. nih.gov The ability to serve as an activated unsaturated system in the presence of basic catalysis makes it a key building block for highly functionalized molecules.

Investigation of Pharmacological Potentials of this compound Derivatives

The structural motif of this compound is central to a multitude of derivatives that have been investigated for a broad spectrum of pharmacological activities.

Derivatives of pyridine-3,5-dicarboxylic acid have been a fertile ground for the discovery of new antimicrobial agents. Research has shown that modifying the core pyridine structure can lead to compounds with significant activity against various bacterial and fungal pathogens. ontosight.ai

One area of investigation involves the synthesis of 1,4-dihydropyridines and their corresponding oxidized pyridine forms. A study on diethyl 2,6-dimethyl-4-(3-aryl-1-phenyl-4-pyrazolyl)pyridine-3,5-dicarboxylates revealed that both the 1,4-dihydropyridine (B1200194) and the fully aromatic pyridine derivatives exhibit antimicrobial properties. researchgate.net For instance, the pyridine derivative with a 4-chlorophenyl substituent showed notable activity against Escherichia coli and Aspergillus niger. researchgate.net

Another approach has been the incorporation of the pyridine moiety into oxazolidinone structures, a class of synthetic antibiotics. A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were synthesized and evaluated, with several compounds demonstrating potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae.

Below is a table summarizing the antimicrobial activity of selected pyridine derivatives.

Table 1: Antimicrobial Activity of Selected Pyridine Derivatives

Compound Test Organism Activity (MIC in µg/mL) Reference
Diethyl 2,6-dimethyl-4-(1-phenyl-3-(4-chlorophenyl)-1H-pyrazol-4-yl)pyridine-3,5-dicarboxylate Escherichia coli 12.5 researchgate.net
Aspergillus niger 25 researchgate.net
3-(Pyridine-3-yl)-2-oxazolidinone Derivative 21d Staphylococcus aureus (ATCC25923) 4
Streptococcus pneumoniae (ATCC49619) 4
3-(Pyridine-3-yl)-2-oxazolidinone Derivative 21f Staphylococcus aureus (ATCC25923) 4

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a microorganism.

The pyridine scaffold is a key feature in many compounds developed for cancer therapy. Derivatives have been shown to induce apoptosis and inhibit key enzymes involved in cancer cell survival.

One study focused on pyridine derivatives as inhibitors of fatty acid synthase (FASN), an enzyme overexpressed in many cancer cells. The compound SFA 22637550, a pyridine derivative, was identified as a significant FASN inhibitor and showed an antiproliferative effect against HepG2 hepatocellular carcinoma cells with an IC50 value of 28 µM. The mode of cell death was determined to be apoptosis.

In another line of research, a pyridine analog of the anticancer drug dacarbazine (B1669748) was synthesized. This new compound, which replaced the imidazole (B134444) ring of dacarbazine with a non-tautomerizable pyridine ring, exhibited greater cytotoxic potency. The pyridine analog showed an EC50 value of 33 µM, compared to 56 µM for dacarbazine, in hepatocytes.

Furthermore, hybrids of 1,2,3-triazole and pyridine have been synthesized and evaluated for their anticancer activity. Several of these compounds displayed promising cytotoxicity against the HepG2 cancer cell line, with some showing greater potency than the reference drug doxorubicin.

Table 2: Anticancer Activity of Selected Pyridine Derivatives

Compound/Derivative Cancer Cell Line Activity (IC₅₀/EC₅₀ in µM) Mechanism/Target Reference
SFA 22637550 HepG2 (Hepatocellular Carcinoma) 28 Fatty Acid Synthase (FASN) Inhibition
Pyridine Analog of Dacarbazine Hepatocytes 33 Cytotoxicity
1,2,3-Triazolyl-Pyridine Hybrid 6 HepG2 (Hepatocellular Carcinoma) 0.057 Cytotoxicity
1,2,3-Triazolyl-Pyridine Hybrid 7 HepG2 (Hepatocellular Carcinoma) 0.061 Cytotoxicity

IC₅₀ (Half-maximal inhibitory concentration) and EC₅₀ (Half-maximal effective concentration) measure the potency of a substance in inhibiting a specific biological or biochemical function.

Pyridine derivatives have emerged as promising candidates in the search for new antiviral agents, including those effective against contemporary viral threats. ontosight.ai Research has focused on their ability to inhibit key viral enzymes or interfere with the viral replication cycle.

A notable study detailed the synthesis of benzothiazolyl-pyridine hybrids and their evaluation against the H5N1 influenza virus and SARS-CoV-2. One derivative, compound 8h , which features a trifluoromethyl group, demonstrated significant inhibitory activity against both viruses. It inhibited the SARS-CoV-2 main protease with a half-maximal inhibitory concentration (IC₅₀) of 3.669 µM and also showed high inhibition of the H5N1 virus.

Another research effort synthesized epoxybenzooxocino[4,3-b]pyridine derivatives and tested their ability to suppress SARS-CoV-2 replication. One compound, a derivative with an attached 3,4-dihydroquinoxalin-2-one group, showed antiviral activity with a half-maximal effective concentration (EC₅₀) of 2.23 µg/µL, marking it as a promising lead for further development.

Table 3: Antiviral Activity of Selected Pyridine Derivatives

Compound/Derivative Virus Activity Target/Assay Reference
Benzothiazolyl-Pyridine Hybrid 8h SARS-CoV-2 IC₅₀ = 3.669 µM Main Protease (3CLpro) Inhibition
H5N1 93% inhibition at 0.5 µmol/µL Virucidal Assay
Benzothiazolyl-Pyridine Hybrid 8f SARS-CoV-2 IC₅₀ = 544.6 µg/mL Main Protease (3CLpro) Inhibition

IC₅₀ (Half-maximal inhibitory concentration) measures the potency of a substance in inhibiting a specific enzyme or function. EC₅₀ (Half-maximal effective concentration) measures the concentration of a drug that gives half-maximal response.

Derivatives of this compound are structurally related to the 1,4-dihydropyridine (DHP) class of calcium channel blockers, which are widely used as antihypertensive drugs. The core pyridine-dicarboxylate structure is a key element for interaction with L-type calcium channels.

A significant study investigated the calcium channel antagonist activity of dialkyl 4-(dihydropyridinyl)-1,4-dihydropyridines, which are direct derivatives. These compounds were evaluated for their ability to inhibit contractions in guinea pig ileal smooth muscle. The research established clear structure-activity relationships:

The 4-(1,2-dihydro-3-pyridinyl) isomers were generally more active than the 4-(1,2-dihydro-4-pyridinyl) isomers.

Increasing the size of the ester groups at the C-3 and C-5 positions enhanced activity.

Compounds with non-identical ester substituents were more active than their symmetrical counterparts.

This suggests that the 4-(dihydropyridinyl) substituent is bioisosteric with the nitrophenyl group found in classical DHP drugs like nifedipine. The study found a strong correlation between the compounds' ability to inhibit [³H]nitrendipine binding and their functional antagonist activity, confirming their mechanism of action at the calcium channel.

Table 4: Calcium Channel Antagonist Activity of Selected Pyridine-3,5-dicarboxylate Derivatives

Compound Structure Description Activity (IC₅₀ in nM) Reference
4b Dimethyl ester, 4-(1,2-dihydro-1-(methoxycarbonyl)-3-pyridinyl) 1600
4d Diethyl ester, 4-(1,2-dihydro-1-(methoxycarbonyl)-3-pyridinyl) 330
4f Di-n-propyl ester, 4-(1,2-dihydro-1-(methoxycarbonyl)-3-pyridinyl) 120
4j Methyl, ethyl ester, 4-(1,2-dihydro-1-(methoxycarbonyl)-3-pyridinyl) 130

| 6d | Diethyl ester, 4-(1,2-dihydro-1-(methoxycarbonyl)-4-pyridinyl) | 1200 | |

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration required to inhibit the muscarinic receptor-mediated Ca²⁺-dependent contraction by 50%.

The pyridine nucleus is also a component of various molecules designed to have antioxidant properties. These compounds can neutralize harmful free radicals, which are implicated in numerous diseases. The antioxidant capacity of pyridine derivatives is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

One study synthesized novel (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide derivatives and tested their antioxidant potential. The research aimed to develop substances with a favorable pharmacological profile by modifying the base heterocycle.

In another investigation, a series of 1,4-dihydropyridine derivatives containing different substituents were synthesized and their antioxidant activity was assessed using both DPPH and β-carotene/linoleic acid assays. The results indicated that the nature of the substituent on the aromatic ring significantly influences the antioxidant capacity. Compounds with electron-donating groups, such as methoxy (B1213986) and fluoro groups, generally exhibited higher activity. gavinpublishers.com For example, a derivative with a quinoline (B57606) ring containing a chlorine atom (compound 6a ) showed a high relative antioxidant activity (RAA) of 71%. gavinpublishers.com

Table 5: Antioxidant Activity of Selected Pyridine Derivatives

Compound/Derivative Assay Activity Reference
New thiazole, pyridine and pyrazole (B372694) derivative 4 DPPH Scavenging IC₅₀ = 4.67 µg/mL
1,4-DHP with chloro-quinoline ring (6a ) β-carotene/linoleic acid 71% RAA gavinpublishers.com
1,4-DHP with fluoro-quinoline ring (6c ) β-carotene/linoleic acid 80% RAA gavinpublishers.com

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an antioxidant that is required to scavenge 50% of the DPPH radicals. RAA (Relative Antioxidant Activity) compares the activity of the compound to a standard.

Anti-inflammatory Studies

While direct studies on the anti-inflammatory properties of this compound are not extensively documented in the provided research, the broader class of pyridine derivatives has been a subject of interest in anti-inflammatory research. For instance, a study on a 2,4-substituted 3-hydroxy-4-pyridinecarboxylic acid derivative (HP24), which is an aza-analog of salicylic (B10762653) acid, demonstrated potent anti-inflammatory properties. This compound was identified as a new Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) agonist and was tested in macrophages stimulated with lipopolysaccharide (LPS) and in a murine model of dextran-induced colitis. nih.govresearchgate.net The anti-inflammatory effect of HP24 in T. cruzi-infected macrophages was shown to occur in a PPARγ-dependent manner, preventing the activation of NF-κB and thereby inhibiting the expression of inducible nitric oxide synthase (iNOS), nitric oxide (NO) release, and hydrogen peroxide production. nih.govresearchgate.net

Furthermore, research into other related heterocyclic structures, such as 3,5-dihydroxycinnamic acid derivatives, has shown significant anti-inflammatory effects. One such derivative demonstrated a pronounced anti-inflammatory effect by reducing the synthesis of tumor necrosis factor-α, interleukins 1β and 6, and by decreasing the levels of activated neutrophil infiltrates. nih.gov This compound was also found to inhibit the production of cyclooxygenase-2 (COX-2)-catalyzed prostaglandin (B15479496) E2. nih.gov These findings on related structures suggest that the pyridine-dicarboxylate scaffold could be a promising area for the development of novel anti-inflammatory agents, although specific research on the 3,5-dimethyl ester derivative is needed to confirm this potential.

Antidiabetic Research

The investigation of pyridine derivatives in the context of antidiabetic research has revealed several promising avenues, although specific studies focusing solely on this compound are limited. Research has more broadly explored various pyridine-containing scaffolds for their potential to manage diabetes mellitus.

One area of focus has been the inhibition of enzymes such as α-amylase, which is involved in carbohydrate digestion. For example, a study on aryl-substituted pyrazolo[3,4-b]pyridine derivatives, which also contain a pyridine ring, identified compounds with moderate to excellent α-amylase inhibitory activity. mdpi.com The structure-activity relationship of these compounds indicated that the nature and position of substituents on the pyridine and associated rings play a crucial role in their inhibitory potential. mdpi.com For instance, certain biaryl ester and hydrazide derivatives of the pyrazolo[3,4-b]pyridine scaffold demonstrated promising amylase inhibition, with some compounds showing excellent inhibitory activity with low IC50 values. mdpi.com

Another approach has been the development of 3,5-dimethylpyrazoles as hypoglycemic agents. A number of these compounds, particularly those containing para-substituted 1-carbonylphenylurea and para-substituted 1-carbamoylbenzenesulfonylurea moieties, have been found to possess potent hypoglycemic activity. nih.gov While these are not direct derivatives of this compound, the presence of the 3,5-dimethyl substitution pattern in a heterocyclic ring highlights a structural motif of interest in the design of antidiabetic compounds.

These studies on related pyridine and dimethyl-substituted heterocyclic derivatives underscore the potential of this chemical space in antidiabetic drug discovery. mdpi.comnih.gov However, dedicated research on this compound and its direct derivatives is necessary to elucidate their specific antidiabetic properties and mechanisms of action.

Inhibition of Jumonji-C Domain-Containing Protein 5 (for 2,4-dicarboxylate derivatives)

Recent research has identified derivatives of pyridine-2,4-dicarboxylic acid (2,4-PDCA) as potent and selective inhibitors of Jumonji-C (JmjC) domain-containing protein 5 (JMJD5). nih.govacs.orgnih.govresearchgate.net JMJD5 is a 2-oxoglutarate (2OG)-dependent oxygenase that plays a significant role in various cellular processes, including development, circadian rhythm, and cancer. nih.govacs.orgnih.govresearchgate.net

It was observed that the broad-spectrum 2OG oxygenase inhibitor, pyridine-2,4-dicarboxylic acid (2,4-PDCA), acts as a 2OG-competing inhibitor of JMJD5. nih.govacs.orgnih.gov Following this discovery, a series of 5-aminoalkyl-substituted 2,4-PDCA derivatives were synthesized and evaluated. nih.govacs.orgnih.gov Many of these derivatives were found to be potent inhibitors of JMJD5, with some exhibiting greater selectivity for JMJD5 over other human 2OG oxygenases. nih.govacs.orgnih.gov

Crystallographic analyses of several of these inhibitors in complex with JMJD5 revealed that they bind to the 2OG binding pocket. The C5 substituent of the 2,4-PDCA derivative was observed to orient into the substrate-binding pocket of the enzyme, suggesting an induced-fit binding mechanism. nih.govacs.orgnih.gov The inhibitory potencies of these derivatives were determined through in vitro assays, with some compounds showing IC50 values in the sub-micromolar range, comparable to that of the parent compound, 2,4-PDCA. acs.org

Notably, the substitution pattern on the pyridine ring is crucial for inhibitory activity. For instance, while C5-substituted 2,4-PDCA derivatives are potent inhibitors, regioisomeric derivatives with identical substituents at the C3 position show a significant loss of inhibition potency. acs.org This highlights the importance of the specific arrangement of the carboxylate groups and the substituent on the pyridine scaffold for effective binding and inhibition of JMJD5.

Table 1: Inhibition of JMJD5 by selected 2,4-PDCA derivatives


CompoundSubstituent at C5IC50 (µM) for JMJD5
2,4-PDCA (1)-~0.5
Derivative 20aAminoalkyl chain~0.3 - 0.9
Derivative 20eSpecific aminoalkyl chain~17.5

Biological Mechanism of Action Studies

Interaction with Various Molecular Targets

Derivatives of pyridine dicarboxylates have been shown to interact with a variety of molecular targets, leading to a range of biological effects. One of the most well-documented targets is the family of 2-oxoglutarate (2OG)-dependent oxygenases, such as JMJD5. nih.govacs.orgnih.govresearchgate.netrsc.org The pyridine dicarboxylate scaffold can act as a mimic of the natural co-substrate 2OG, allowing these compounds to bind to the active site of these enzymes and modulate their activity. nih.govrsc.org

Beyond this class of enzymes, other pyridine derivatives have been found to interact with different molecular targets. For example, certain 1,4-dihydropyridine derivatives, which share the pyridine core, have been shown to bind to adenosine (B11128) receptors, specifically showing selectivity for the A3 subtype. nih.gov The affinity for these receptors is influenced by the nature of the substituents on the pyridine ring. nih.gov

In the context of anti-inflammatory mechanisms, a 2,4-substituted 3-hydroxy-4-pyridinecarboxylic acid derivative has been identified as a ligand for the nuclear receptor PPARγ. nih.govresearchgate.net Activation of PPARγ by this compound leads to the repression of inflammatory genes in macrophages. nih.govresearchgate.net This interaction highlights the potential for pyridine carboxylic acid derivatives to modulate signaling pathways involved in inflammation. nih.govresearchgate.net

Enzyme and Receptor Inhibition Mechanisms

The mechanisms by which pyridine dicarboxylate derivatives inhibit enzymes and receptors are often related to their ability to mimic endogenous ligands or substrates. In the case of the 2OG-dependent oxygenase JMJD5, pyridine-2,4-dicarboxylate derivatives act as competitive inhibitors with respect to the co-substrate 2-oxoglutarate. nih.govacs.orgnih.gov Crystallographic studies have provided detailed insights into this mechanism, showing that the carboxylate groups of the inhibitor occupy the same binding pockets as the carboxylates of 2OG in the enzyme's active site. nih.govacs.orgnih.gov The pyridine nitrogen and the ring itself also form important interactions with active site residues. nih.govacs.orgnih.gov

For adenosine receptors, the interaction of 1,4-dihydropyridine derivatives appears to be allosteric, modulating the binding of the natural ligand, adenosine. The structure-activity relationship suggests that the substituents on the dihydropyridine (B1217469) ring are key determinants of affinity and selectivity for the different adenosine receptor subtypes. nih.gov For instance, the presence of a 6-phenyl group on a 3,5-diethyl 2-methyl-6-phenyl-1,4-dihydropyridine-3,5-dicarboxylate was found to enhance selectivity for the A3 receptor. nih.gov

In the case of PPARγ, a 3-hydroxy-4-pyridinecarboxylic acid derivative acts as an agonist, meaning it binds to the receptor and activates it. nih.govresearchgate.net This activation leads to a downstream signaling cascade that results in the repression of pro-inflammatory gene expression. nih.govresearchgate.net The specific molecular interactions that drive this agonistic activity are a subject of ongoing research.

DNA and BSA Binding Studies

The interaction of pyridine dicarboxylate derivatives with biological macromolecules such as DNA and serum albumins is an important area of research for understanding their potential bioavailability and mechanism of action. Studies have often focused on metal complexes of these ligands, as the coordination of a metal ion can significantly influence their binding properties.

Research on zinc(II) complexes with dimethyl 2,2′-bipyridine-4,5-dicarboxylate has demonstrated their ability to bind to both calf thymus DNA (ct-DNA) and bovine serum albumin (BSA). mdpi.com Fluorescence spectroscopy studies revealed that these complexes can quench the intrinsic fluorescence of BSA, indicating an interaction that may affect the protein's conformation. mdpi.com The binding constants suggest that these complexes can be transported by serum albumin to their biological targets. mdpi.com

Similarly, studies on other metal complexes of pyridine-based ligands, such as those of terpyridine-ester derivatives, have shown significant binding affinity for both DNA and BSA. nih.gov The mode of interaction with DNA is often found to be intercalative, where the complex inserts itself between the base pairs of the DNA double helix. nih.gov The binding to BSA typically occurs through a static quenching mechanism, indicating the formation of a stable complex. mdpi.comnih.gov

The binding affinity and the number of binding sites can be quantified through spectroscopic methods. For instance, the binding of zinc(II) complexes of dimethyl 2,2′-bipyridine-4,5-dicarboxylate to BSA was found to occur at a single binding site per protein molecule. mdpi.com

Table 2: Binding parameters of Zinc(II) complexes with BSA


ComplexBinding Constant (KA)Number of Binding Sites (n)Quenching Mechanism
[Zn(py-2py)Cl2]Value not specified1.19Static
[Zn(py-2py)Br2]Value not specified1.07Static

Biotransformation and Microbial Metabolism of Pyridine Derivatives

Extensive literature searches did not yield specific studies on the biotransformation or microbial metabolism of this compound. The available research on the microbial degradation of pyridine compounds focuses on other derivatives, such as various hydroxypyridines and other isomers of pyridine dicarboxylic acid.

General principles of microbial metabolism of pyridine derivatives often involve initial hydroxylation of the pyridine ring, followed by ring cleavage. This is a common strategy employed by various soil bacteria, including species of Rhodococcus, Pseudomonas, and Arthrobacter, to mineralize pyridine-based compounds. asm.orgsemanticscholar.orgasm.org For instance, the degradation pathways for pyridine carboxylic acids generally show a higher rate of transformation compared to other substituted pyridines. nih.gov

In many studied cases of pyridine dicarboxylic acids (PDCAs), such as 2,3-PDCA, 2,4-PDCA, 2,5-PDCA, and 2,6-PDCA, microorganisms utilize specific enzymatic pathways to break down these molecules. For example, engineered strains of Corynebacterium glutamicum have been developed for the production of various PDCAs from glucose, indicating the existence of enzymatic machinery capable of interacting with these structures. nih.gov Similarly, the metabolism of PDCAs has been noted in marine bacteria, where it was induced by phthalic acid, suggesting a degree of enzymatic promiscuity. oup.com

A common initial step in the metabolism of esterified compounds by microorganisms is hydrolysis to the corresponding carboxylic acids. While no studies were found that specifically document the enzymatic hydrolysis of this compound, it is a plausible initial transformation. Following such a step, the resulting pyridine-3,5-dicarboxylic acid would be the substrate for further microbial degradation. However, the specific pathways for the catabolism of pyridine-3,5-dicarboxylic acid are not described in the reviewed literature.

The transformation of pyridine and its derivatives is highly dependent on the substituents on the pyridine ring. nih.gov The position of the carboxyl groups is a critical determinant of the metabolic route. Without direct experimental evidence, the metabolic fate of this compound in microbial systems remains unelucidated.

Data Tables

Due to the lack of specific research on the biotransformation and microbial metabolism of this compound, a data table with detailed research findings cannot be generated.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for dimethyl pyridine-3,5-dicarboxylate derivatives, and how can their efficiency be optimized?

  • Methodology : One-step synthesis protocols are widely used for derivatives like didodecyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate. These routes leverage pre-optimized reaction conditions (e.g., esterification under reflux with acid catalysts) to minimize side products. Computational tools like PISTACHIO, REAXYS, and BKMS_METABOLIC databases can predict reaction feasibility and optimize precursor selection (e.g., scoring relevance heuristics and template sets). Experimental validation should include monitoring via TLC or HPLC to confirm purity .

Q. How should researchers handle and store this compound derivatives to ensure stability and safety?

  • Methodology : Store derivatives in tightly sealed containers under inert gas (e.g., nitrogen) at +4°C to prevent oxidation or hydrolysis. Avoid dust formation by using fume hoods during weighing. Personal protective equipment (PPE) such as nitrile gloves and safety goggles is mandatory. For spills, use non-combustible absorbents (e.g., vermiculite) and dispose of waste in designated chemical containers .

Q. What purification techniques are recommended for isolating this compound derivatives?

  • Methodology : Column chromatography with silica gel (hexane/ethyl acetate gradients) effectively separates dihydropyridine derivatives. Recrystallization using ethanol or methanol can further enhance purity. Confirm purity via melting point analysis and spectroscopic methods (e.g., NMR for detecting residual solvents or unreacted precursors) .

Advanced Research Questions

Q. How can computational methods improve the design of this compound-based reactions?

  • Methodology : Quantum chemical calculations (e.g., DFT for transition-state analysis) and reaction path searches enable in silico optimization of reaction conditions. Tools like ICReDD integrate computational predictions with experimental feedback loops to narrow optimal parameters (e.g., solvent choice, temperature). For example, simulations of steric effects in 4-substituted derivatives (e.g., 4-fluorophenyl groups) can guide regioselective synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl pyridine-3,5-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Dimethyl pyridine-3,5-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.